molecular formula C17H12O5 B2754022 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one CAS No. 859131-56-9

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one

Cat. No.: B2754022
CAS No.: 859131-56-9
M. Wt: 296.278
InChI Key: AWXYMGVAGFPRNB-CHHVJCJISA-N
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Description

“(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the exocyclic double bond. The compound features a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent at the C2 position, a hydroxyl group at C6, and a methyl group at C7 (Figure 1). The Z-configuration influences molecular geometry and intermolecular interactions, which are critical for biological targeting and stability .

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-9-12(18)4-3-11-16(19)15(22-17(9)11)7-10-2-5-13-14(6-10)21-8-20-13/h2-7,18H,8H2,1H3/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXYMGVAGFPRNB-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-efficiency catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown potential biological activities, making it a candidate for drug discovery and development. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, which are being investigated in various preclinical studies .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or oxidative stress pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name C2 Substituent C4 Substituent C6 Substituent C7 Substituent Z/E Configuration
Target compound Benzo[d][1,3]dioxol-5-yl - -OH -CH3 Z
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-Methoxybenzylidene - -OH -CH3 Z
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-... 2-Fluorobenzylidene -CH3 -OH -(CH2)N(CH3)2 Z
(3aR,4aS,5S,5aR,6aR)-5-(3-keto benzoyl hydrazone-butyl)-... Hydrazone-butyl - - - -

Key Observations :

C2 Substituent :

  • The target compound’s benzo[d][1,3]dioxole group offers electron-rich aromaticity compared to the 4-methoxybenzylidene (electron-donating) and 2-fluorobenzylidene (electron-withdrawing) groups in analogues .
  • The methylenedioxy group may enhance metabolic stability compared to methoxy or fluoro substituents, which are prone to demethylation or hydrolysis .

Configuration :

  • All analogues listed retain the Z-configuration, critical for maintaining planar geometry and optimizing π-π stacking with biological targets.

Physicochemical and Spectral Comparisons

Table 2: Spectral and Physical Properties

Compound Melting Point (°C) IR (cm⁻¹) Key NMR Shifts (δ, ppm)
Target compound Not reported Expected: ~3300 (-OH), 1750 (C=O) Anticipated: δ 6.8–7.5 (aromatic H), δ 5.9 (methylene)
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-... Not reported Not reported Not reported
Hydrazone derivatives (e.g., compound 7 in ) 45–46 1756 (C=O), 1593 (C=N) δ 8.77 (CONH), δ 7.79 (Ar-H)

Notes:

  • The target compound’s spectral data are inferred based on structural similarities. For instance, the hydroxyl group (-OH) would show a broad IR peak near 3300 cm⁻¹, while the carbonyl (C=O) stretch appears near 1750 cm⁻¹ .
  • Hydrazone derivatives (e.g., compound 7 ) exhibit distinct C=N stretches (~1593 cm⁻¹) and NH proton signals (δ 8.77), absent in the target compound.

Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one is a complex organic compound with potential biological activity due to its unique structural features. This compound incorporates a benzofuran core, a benzo[d][1,3]dioxole moiety, and various functional groups that may interact with biological targets. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Core Structure : Benzofuran
  • Functional Groups : Hydroxyl group, methylene bridge, benzo[d][1,3]dioxole moiety
  • Substituents : Methyl and piperazine derivatives

These features suggest that the compound may exhibit diverse biological activities through interactions with enzymes and receptors.

Biological Activities

Research indicates that compounds with similar structural motifs often show enhanced biological activity. The potential activities of this compound include:

  • Antioxidant Activity : The presence of hydroxyl groups is often associated with antioxidant properties.
  • Anticancer Properties : Similar benzofuran compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : The piperazine substituent suggests potential antimicrobial activity.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesNotable Biological Activity
Compound ABenzofuran coreAnticancer
Compound BDioxole moietyAntioxidant
Compound CPiperazine ringAntimicrobial
This compoundBenzofuran + Dioxole + Hydroxyl + PiperazinePotentially multifunctional

The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. For instance, the compound may act as an enzyme inhibitor or receptor antagonist, influencing pathways related to inflammation or cell growth.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies on similar benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a study found that derivatives with hydroxyl groups inhibited the growth of breast cancer cells by inducing apoptosis.
  • Antioxidant Studies : Research has shown that compounds containing benzo[d][1,3]dioxole structures exhibit strong radical scavenging activity. This suggests that this compound may also possess similar protective effects against oxidative stress.
  • Antimicrobial Evaluation : Preliminary tests indicate that compounds with piperazine rings show promising antibacterial properties. A study reported that such derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.

Q & A

Basic: What are the established synthetic routes for (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one?

The synthesis typically involves condensation reactions between substituted benzofuran-3(2H)-one precursors and aromatic aldehydes. For example:

  • Step 1 : Prepare 6-hydroxy-7-methylbenzofuran-3(2H)-one via iodination and azide substitution (e.g., using iodine, sodium azide, and sodium bicarbonate under reflux) .
  • Step 2 : Condense with benzo[d][1,3]dioxol-5-yl aldehyde under basic conditions (e.g., NaH in THF at 0°C) to form the (Z)-isomer. Solvent choice (e.g., THF) and temperature control are critical to favor the Z-configuration .
  • Purification : Use column chromatography (hexane/ethyl acetate gradients) to isolate the product .

Basic: How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on multi-spectroscopic analysis:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with calculated values. For example, the benzo[d][1,3]dioxole group shows characteristic peaks at δ 6.0–6.5 ppm for aromatic protons and δ 100–110 ppm for carbons .
  • IR : Identify key functional groups (e.g., C=O at ~1705 cm1^{-1}, hydroxyl at ~3051 cm1^{-1}) .
  • GCMS/EI-HRMS : Verify molecular ion peaks and fragmentation patterns. Discrepancies between experimental and calculated masses may indicate impurities or isomerization .

Basic: What preliminary biological screening methods are applicable for this compound?

Initial evaluation includes:

  • Antimicrobial assays : Use broth microdilution to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains. Derivatives with halogen or hydroxy substituents often show enhanced activity .
  • Cytotoxicity testing : Employ MTT assays on mammalian cell lines to assess safety margins .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reactivity of intermediates .
  • Temperature control : Lower temperatures (0–5°C) favor Z-isomer formation by slowing competing pathways .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to improve stereochemical outcomes .

Advanced: How should researchers resolve contradictions in spectral data (e.g., EI-HRMS discrepancies)?

  • Repeat analyses : Confirm purity via HPLC or GCMS to rule out co-eluting impurities .
  • Isomer separation : Use chiral chromatography or recrystallization to isolate stereoisomers .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .

Advanced: What crystallographic techniques are used to determine stereochemistry and intermolecular interactions?

  • X-ray diffraction : Resolve bond lengths/angles and confirm Z-configuration. For benzofuran derivatives, planar benzofuran moieties (mean deviation <0.01 Å) and hydrogen-bonded dimers (e.g., O–H⋯O) are common .
  • Software tools : Refine data using SHELXL for small-molecule crystallography. Validate hydrogen bonding with Mercury or Olex2 .

Advanced: How can molecular docking elucidate potential biological targets?

  • Target selection : Prioritize enzymes like N-myristoyltransferase (NMT) based on structural homology with active antimicrobial compounds .
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions. Focus on binding affinities for halogen/hydroxy substituents .
  • Validation : Cross-reference docking results with mutagenesis or enzymatic inhibition assays .

Advanced: What strategies mitigate isomerization and impurity formation during synthesis?

  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Kinetic control : Shorten reaction times to minimize equilibration between Z/E isomers .
  • Advanced purification : Employ preparative HPLC with chiral columns to resolve isomers .

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